3-(5-Amino-1,3,4-thiadiazol-2-yl)benzonitrile
Overview
Description
3-(5-Amino-1,3,4-thiadiazol-2-yl)benzonitrile is a heterocyclic compound that contains a thiadiazole ring fused with a benzonitrile moiety
Mechanism of Action
Target of Action
The primary targets of 3-(5-Amino-1,3,4-thiadiazol-2-yl)benzonitrile are cancer cells, specifically HEK293 (human epidermal kidney cell line), BT474 (breast cancer cell line), and NCI-H226 (lung cancer cell line) . The compound has been found to induce growth inhibition in these cells .
Mode of Action
The compound interacts with its targets by inducing growth inhibition . It is suggested that the compound may recognize and bind to target DNA base sequences, which is a common mechanism of action for anticancer agents .
Biochemical Pathways
It has been found to inhibit theinterleukin-6 (IL-6)/JAK/STAT3 pathway in HEK-Blue IL-6 reporter cells . This pathway is involved in cell growth and survival, and its inhibition can lead to the death of cancer cells .
Result of Action
The result of the compound’s action is the inhibition of growth in certain cancer cells . This is achieved through its interaction with the IL-6/JAK/STAT3 pathway and possibly through its interaction with DNA base sequences .
Action Environment
The efficacy and stability of this compound can be influenced by environmental factors such as light, oxygen, and temperature . Therefore, it is crucial to control these factors during storage and administration to ensure the compound’s effectiveness.
Biochemical Analysis
Biochemical Properties
It is known that thiadiazole derivatives, to which this compound belongs, have been associated with a variety of bioactivities, such as anticancer , antimicrobial , and antiviral properties
Cellular Effects
Some studies have shown that certain thiadiazole derivatives can inhibit the growth of various cancer cell lines
Molecular Mechanism
It is known that thiadiazole derivatives can interact with various biomolecules, potentially leading to changes in gene expression and enzyme activity
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Amino-1,3,4-thiadiazol-2-yl)benzonitrile typically involves the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with benzonitrile derivatives under specific conditions. One common method includes the use of hydrazinecarbothioamide and carbon disulfide in the presence of a base such as potassium hydroxide, followed by cyclization to form the thiadiazole ring . The reaction conditions often involve refluxing in ethanol or other suitable solvents .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large
Properties
IUPAC Name |
3-(5-amino-1,3,4-thiadiazol-2-yl)benzonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4S/c10-5-6-2-1-3-7(4-6)8-12-13-9(11)14-8/h1-4H,(H2,11,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYRYVLVGADZWQB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NN=C(S2)N)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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